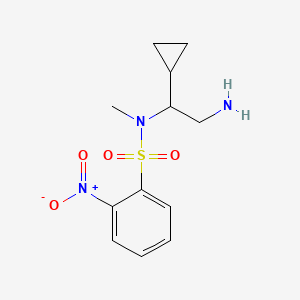

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Description

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene core, a sulfonamide group, and a substituted cyclopropylamine moiety.

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(2-amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H17N3O4S/c1-14(11(8-13)9-6-7-9)20(18,19)12-5-3-2-4-10(12)15(16)17/h2-5,9,11H,6-8,13H2,1H3 |

InChI Key |

WRSXLEQDAUTCRK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(CN)C1CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation

The key step in preparing the sulfonamide involves the reaction of a primary or secondary amine with a nitro-substituted benzene sulfonyl chloride. This reaction proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

- Use of aqueous or organic solvents such as water, acetonitrile, or polyethylene glycol 400 (PEG-400).

- Mild bases like sodium carbonate or organic bases such as pyridine to neutralize the hydrochloric acid formed.

- Room temperature stirring for 1 to several hours.

The reaction is sensitive to the choice of base and solvent; strong inorganic bases like sodium hydroxide can reduce yields due to side reactions.

Cyclopropyl Group Introduction

The cyclopropyl moiety on the aminoethyl side chain can be introduced through cyclopropanation reactions. Common methods include:

- Simmons-Smith reaction: Using diiodomethane and zinc-copper couple to cyclopropanate an alkene precursor.

- Diazomethane-based cyclopropanation: Reaction of diazomethane with an alkene under controlled conditions.

These methods allow the formation of the cyclopropyl ring with stereochemical control, which is critical for the biological activity of the final compound.

Multi-step Synthesis Example

A plausible synthetic route for N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is:

- Synthesis of 2-nitrobenzenesulfonyl chloride: From 2-nitrobenzenesulfonic acid using phosphorus oxychloride.

- Preparation of the aminoethyl cyclopropyl intermediate: Via cyclopropanation of an appropriate alkene precursor.

- Sulfonamide coupling: Reaction of the aminoethyl cyclopropyl intermediate (as a secondary amine) with 2-nitrobenzenesulfonyl chloride in the presence of pyridine or sodium carbonate.

- Purification: Crystallization or chromatography to achieve high purity.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Primary Amine + Sulfonyl Chloride | Method 2: Secondary Amine + Sulfonyl Chloride | Method 3: Cyclopropanation + Sulfonamide Coupling |

|---|---|---|---|

| Solvent | Water, PEG-400, Acetonitrile | Chlorinated solvents, Pyridine | Organic solvents (e.g., ether, THF) |

| Base | Sodium carbonate | Pyridine | Pyridine or sodium carbonate |

| Temperature | Room temperature (20-25°C) | Room temperature | Variable (often 0-25°C for cyclopropanation) |

| Reaction Time | 1-3 hours | 1 hour | Several hours (multi-step) |

| Yield (%) | 80-90 | 95-97 | Dependent on step; overall 70-85 |

| Purification | Filtration, crystallization | Chromatography, crystallization | Chromatography, recrystallization |

| Environmental/Economic Aspects | PEG-400 reusable, mild conditions | Use of chlorinated solvents | Requires handling of diazomethane or zinc reagents |

Research Findings and Notes

- The lipophilicity of the N-methyl substitution on the amine nitrogen influences protein binding and biological activity, making selective substitution important.

- Use of mild bases like sodium carbonate or organic bases such as pyridine is preferred to avoid side reactions and improve yields.

- PEG-400 as a solvent offers environmental and economic advantages due to ease of separation and reuse.

- Cyclopropyl groups enhance molecular rigidity, potentially improving binding affinity to biological targets.

- Microwave-assisted synthesis of sulfonamides has been explored but often results in lower yields compared to conventional methods.

- The nitro group on the benzene ring can participate in redox reactions, which may be leveraged for biological activity or further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound that is a sulfonamide derivative containing a cyclopropyl moiety and a nitro group.

Scientific Research Applications

This compound is studied in various scientific fields:

- Chemistry It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology The compound is studied for its potential biological activity, such as antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic applications, particularly in the creation of new drugs.

- Industry It is used in the production of specialty chemicals and materials.

This compound has garnered interest for its potential biological activities in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential. The compound's structural features contribute to its biological activity:

- Cyclopropyl Group Enhances molecular rigidity, potentially improving binding affinity to biological targets.

- Nitro Group May participate in redox reactions, generating reactive intermediates that can interact with cellular components.

Chemical Reactions

N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide can undergo different chemical reactions:

- Oxidation The amino group can be oxidized using oxidizing agents like potassium permanganate and chromium trioxide to form nitroso or nitro derivatives.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride .

- Substitution Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions to form substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules from the evidence, focusing on sulfonamides, nitroaromatics, and amides.

Functional Group Analysis

- Target Compound : Features a sulfonamide group (electron-withdrawing), nitrobenzene (aromatic nitro), and cyclopropylamine (rigid, strained ring).

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : A benzamide with an N,O-bidentate directing group (hydroxy and amide), enabling metal-catalyzed C–H functionalization. Unlike the target’s sulfonamide, this compound’s amide group offers weaker acidity but better coordination flexibility .

- Compound 4.93 (): A bis-sulfonamide with nitro groups and an indole-methoxy substituent.

- 1-Nitronaphthalene () : A nitroaromatic hydrocarbon lacking functional complexity. Its hazards (e.g., flammability, toxicity) highlight risks associated with nitro groups, which may parallel the target compound’s reactivity .

Biological Activity

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety, contributing to its diverse biological properties.

- Molecular Formula: C₁₂H₁₇N₃O₄S

- Molecular Weight: 299.35 g/mol

- CAS Number: 1840233-70-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition: The sulfonamide moiety can inhibit the activity of specific enzymes, which is a common mechanism for many sulfonamide drugs.

- Receptor Modulation: It may bind to cellular receptors, altering signal transduction pathways involved in cell growth and apoptosis.

- Redox Reactions: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can damage cellular components.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. Nitro compounds typically act by producing toxic intermediates upon reduction, which can bind to DNA and lead to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 50 µg/mL |

| P. aeruginosa | 30 µg/mL |

In comparative studies, this compound has shown comparable efficacy to established antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against various pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest: Significant portions of treated cancer cells were found in the S phase, indicating that the compound may halt cell division.

- LDH Release: Elevated levels of lactate dehydrogenase (LDH) in treated cells suggest cytotoxic effects, leading to cell death.

For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in LDH levels significantly higher than those of untreated controls, indicating effective cytotoxicity .

Study on Antimicrobial Efficacy

In a study comparing various nitro compounds, this compound was tested against several bacterial strains. The results highlighted its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), showcasing its potential as a novel antimicrobial agent .

Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that the compound could modulate gene expression related to apoptosis and cell proliferation. This modulation was linked to its interaction with specific signaling pathways that are often dysregulated in cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:

Sulfonylation : Reacting a nitrobenzene precursor with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination : Coupling the sulfonyl chloride with a cyclopropylethylamine derivative under basic conditions (e.g., using triethylamine in THF).

Nitro Group Retention : Ensuring the nitro group remains intact during reactions by avoiding reducing conditions.

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm, sulfonamide protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Peaks at ~1350 cm (S=O symmetric stretch) and ~1520 cm (Nitro group) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What initial biological screening assays are recommended for this sulfonamide derivative?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Testing against carbonic anhydrase or dihydrofolate reductase using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Catalyst Screening : Use of DMAP (4-Dimethylaminopyridine) to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Monitoring : TLC or HPLC tracking of reaction progress to identify optimal quenching points.

Example optimization results:

| Condition | Yield Increase | Reference |

|---|---|---|

| DMAP (10 mol%) | 15–20% | |

| DMF vs. THF | 25% vs. 18% |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Docking Validation : Re-dock the compound using multiple software (e.g., AutoDock, Schrödinger) with adjusted force fields to account for cyclopropane ring strain.

- Metabolite Analysis : LC-MS to identify in situ degradation products that may interfere with assays.

- Permeability Assays : Use Caco-2 cell monolayers to assess whether poor bioavailability explains low activity despite high computational binding scores .

Q. What methodologies are employed to study the compound's mechanism of action in anticancer assays?

- Methodological Answer :

- Apoptosis Pathways : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation.

- Target Identification : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) proteomics to identify protein interaction partners.

- In Vivo Validation : Xenograft models in mice, with tumor volume tracking and immunohistochemical analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Strain-Specificity : Test against a standardized panel (e.g., ATCC strains) to control for genetic variability.

- Media Composition : Replicate assays in both Mueller-Hinton and RPMI-1640 media to assess nutrient-dependent effects.

- Checkerboard Assays : Evaluate synergy with adjuvants (e.g., β-lactamase inhibitors) to clarify conflicting MIC values .

Structural and Mechanistic Insights

Q. What advanced techniques confirm the stereochemistry of the cyclopropylethylamine moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.